

Application Notes and Protocols for BMS-986143

Administration in Animal Studies

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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Introduction

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in various cellular pathways, including B-cell receptor and cytokine receptor signaling. Its inhibition is a promising therapeutic strategy for autoimmune diseases. These application notes provide detailed protocols for the preparation and administration of **BMS-986143** in preclinical animal studies, along with a summary of available pharmacokinetic and toxicological data to guide study design.

Data Presentation

Pharmacokinetic Parameters of BMS-986143 in Animals

The following table summarizes the key pharmacokinetic parameters of **BMS-986143** observed in mice and dogs following oral and intravenous administration. This data is essential for determining appropriate dosing regimens to achieve desired systemic exposure.

Species	Administration Route	Dose (mg/kg)	Cmax (μM)	Tmax (h)	t _{1/2} (h)	Oral Bioavailability (%)	Plasma Clearance (mL/min/kg)	Volume of Distribution (L/kg)
Mouse	Oral	6	4.3	-	3.6	100	-	-
Intravenous	3.0	-	-	3.6	-	8.6	1.8	
Dog	Oral	2	1.2	-	7.9	82	-	-
Intravenous	1.0	-	-	7.9	-	4.4	2.6	

Data compiled from publicly available sources.[\[1\]](#) Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t_{1/2}: Elimination half-life.

In Vivo Efficacy of BMS-986143 in a Mouse Model of Collagen-Induced Arthritis (CIA)

This table presents the dose-dependent efficacy of **BMS-986143** in a CIA mouse model, a common preclinical model for rheumatoid arthritis.

Animal Model	Dosage (mg/kg)	Administration	Efficacy Outcome
DBA/1 male mice (8-10 weeks old) with CIA	15	Oral gavage; BID	63% inhibition of clinical disease progression
45	Oral gavage; BID	80% inhibition of clinical disease progression	

BID: twice daily. Efficacy was assessed based on the coverage of the mouse whole blood IC₅₀ (130 nM).[\[1\]](#)

Experimental Protocols

Formulation Protocol for Oral Administration

BMS-986143 is a poorly water-soluble compound, requiring a specific vehicle for effective oral administration in animal studies. The following protocol is based on formulations used for similar compounds.

Materials:

- **BMS-986143** powder
- Ethanol (EtOH), USP grade
- d- α -Tocopheryl polyethylene glycol 1000 succinate (TPGS)
- Polyethylene glycol 300 (PEG300), USP grade
- Sterile water for injection
- Glass vials
- Magnetic stirrer and stir bars
- Vortex mixer

Procedure:

- Vehicle Preparation: Prepare the vehicle by mixing Ethanol, TPGS, and PEG300 in a 5:5:90 (v/v/v) ratio.
- Dissolution of **BMS-986143**:
 - Weigh the required amount of **BMS-986143** powder based on the desired final concentration and dosing volume.
 - Add the **BMS-986143** powder to a sterile glass vial.
 - Add the prepared EtOH:TPGS:PEG300 vehicle to the vial.

- Vortex and/or sonicate the mixture until the **BMS-986143** is completely dissolved. Gentle warming may be applied if necessary, but temperature should be carefully controlled to avoid degradation.
- Final Formulation: The resulting clear solution is the final formulation ready for oral gavage.
- Storage: The formulation should be prepared fresh daily. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Stability under these conditions should be validated.

Pharmacokinetic Study Protocol in Mice

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of **BMS-986143** in mice.

Animals:

- Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

Groups:

- Group 1 (Oral): **BMS-986143** administered by oral gavage.
- Group 2 (Intravenous): **BMS-986143** administered via tail vein injection.

Procedure:

- Dose Administration:
 - Acclimatize animals for at least 3 days before the experiment.
 - Fast animals overnight (with access to water) before dosing.
 - Administer the formulated **BMS-986143** at the desired dose. For oral administration, use a gavage needle. For intravenous administration, inject into the lateral tail vein.
- Blood Sampling:

- Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
- Keep samples on ice.
- Plasma Preparation:
 - Centrifuge the blood samples at 4°C to separate plasma.
 - Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Analyze the plasma concentrations of **BMS-986143** using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, t_{1/2}, AUC, etc.) using appropriate software (e.g., WinNonlin).

Toxicology Study Protocol (General Outline)

A comprehensive toxicology assessment is crucial for any investigational new drug. The following provides a general framework for conducting a repeat-dose oral toxicity study in rodents.

Animals:

- Sprague-Dawley rats, 6-8 weeks old.

Groups:

- Group 1: Vehicle control.
- Group 2: Low dose of **BMS-986143**.
- Group 3: Mid dose of **BMS-986143**.

- Group 4: High dose of **BMS-986143**. (Dose levels should be selected based on preliminary dose-range finding studies).

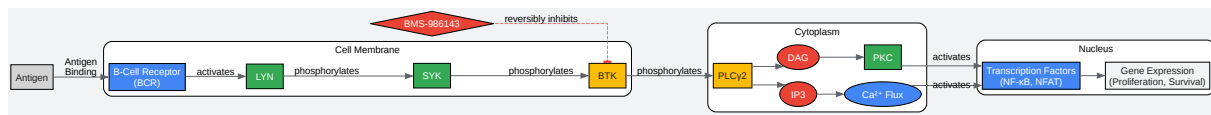
Procedure:

- Daily Dosing: Administer the formulated **BMS-986143** or vehicle control orally by gavage once daily for a specified duration (e.g., 28 days).
- Clinical Observations: Conduct and record clinical observations at least twice daily, noting any changes in behavior, appearance, or signs of toxicity.
- Body Weight and Food Consumption: Measure and record body weights and food consumption weekly.
- Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve specified organs and tissues for histopathological examination.
- Data Analysis: Analyze all data for treatment-related effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

BTK Signaling Pathway and Inhibition by **BMS-986143**

The following diagram illustrates the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell activation and proliferation. **BMS-986143** acts as a reversible inhibitor of BTK, thereby blocking downstream signaling.

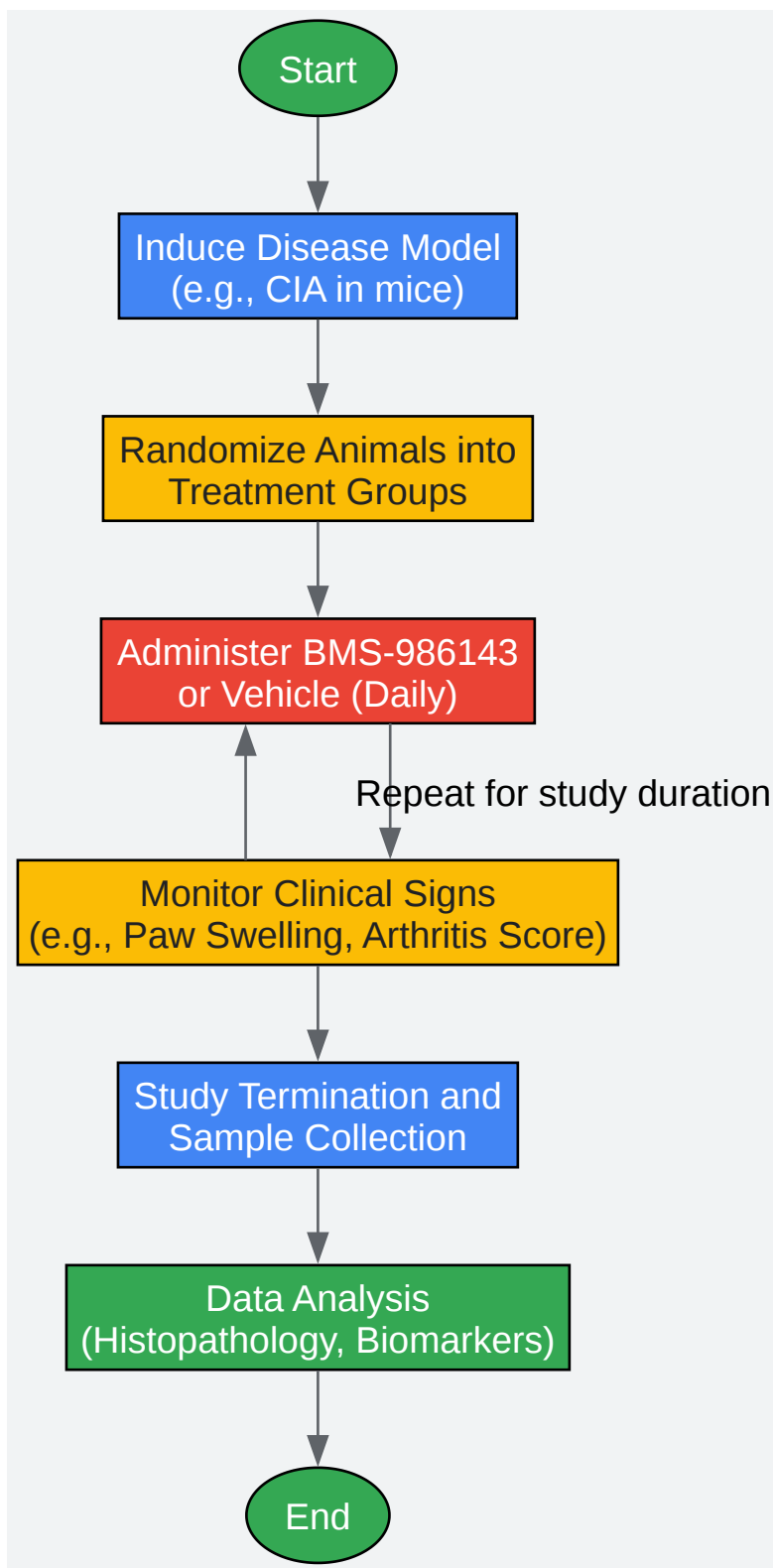


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Caption: BTK signaling pathway and the inhibitory action of **BMS-986143**.

Experimental Workflow for a Preclinical Efficacy Study

This diagram outlines the typical workflow for evaluating the efficacy of **BMS-986143** in a preclinical animal model, such as the collagen-induced arthritis (CIA) model.



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Caption: Workflow for a preclinical efficacy study of **BMS-986143**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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